5'-Fluoroindirubinoxime

Kinase selectivity profiling FLT3 inhibition CDK inhibition

5'-Fluoroindirubinoxime (5'-FIO, CAS 861214-33-7) is the definitive FLT3-selective chemical probe for AML and kinase signaling research, distinguished by its 15 nM FLT3 IC50 and >100-fold selectivity over VEGFR2 and Aurora A. Unlike unmodified indirubin or indirubin-3'-monoxime—which primarily inhibit CDKs and GSK-3β—the critical 5′-fluoro substituent redirects potency to FLT3, eliminating confounding cell-cycle and Wnt-pathway effects. This compound is validated in vivo (rat RK3E-ras tumor model), induces apoptosis, and provides a well-characterized selectivity benchmark against six other kinases. Procure 5'-FIO to ensure target specificity, experimental reproducibility, and translational relevance that generic ‘indirubin derivatives’ cannot deliver.

Molecular Formula C16H10FN3O2
Molecular Weight 295.27 g/mol
Cat. No. B1662627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Fluoroindirubinoxime
Synonyms5'-Fluoro-1H,1'H-[2,3']biindolylidene-3,2'dione 3-oxime
Molecular FormulaC16H10FN3O2
Molecular Weight295.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O
InChIInChI=1S/C16H10FN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H
InChIKeyLAPHNLUPQPQSKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Fluoroindirubinoxime (CAS 861214-33-7) Procurement Guide: Potent and Selective FLT3 Inhibitor for Targeted Kinase Research


5'-Fluoroindirubinoxime (5'-FIO, compound 13; CAS 861214-33-7; C16H10FN3O2; MW 295.27) is a synthetic indirubin derivative belonging to the bis-indole class of ATP-competitive kinase inhibitors. The compound incorporates a fluorine substituent at the 5'-position of the indirubin scaffold and an oxime moiety at the 3'-position, modifications that confer enhanced biochemical properties relative to the parent indirubin natural product. It functions primarily as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) with an IC50 of 15 nM in FLT3 kinase assays [1]. The compound also exhibits activity against VEGFR2 (IC50 1.53 μM) and Aurora A (IC50 1.27 μM) as secondary targets . With a purity specification of ≥99% (HPLC), it is supplied for laboratory research applications in oncology, kinase signaling, and antiproliferative studies [2]. 5'-FIO demonstrates antiproliferative activity against multiple cancer cell lines including A549 (lung carcinoma; IC50 12.2 μM), SNU-638 (stomach carcinoma; IC50 2.1 μM), HT-1080 (fibrosarcoma; IC50 3.4 μM), and RK3E-ras (IC50 5.1 μM), and has been shown to induce apoptosis and exhibit in vivo antitumor efficacy in a rat tumor model [3].

Why 5'-Fluoroindirubinoxime Cannot Be Substituted with Indirubin or Unmodified Oxime Analogs


Substituting 5'-fluoroindirubinoxime with unmodified indirubin, indirubin-3'-monoxime, or other non-fluorinated indirubin analogs introduces critical experimental variability and may yield functionally divergent biological outcomes. The parent compound indirubin exhibits inhibitory activity primarily against CDKs (IC50 ~5 μM) and GSK-3β (IC50 ~0.6 μM) [1], whereas 5'-fluoroindirubinoxime demonstrates a pronounced selectivity shift toward FLT3 (IC50 15 nM)—a >33,000-fold increase in potency for FLT3 relative to indirubin's CDK inhibition baseline [2]. The introduction of the 5'-fluoro substituent, combined with the 3'-oxime modification, fundamentally alters the kinase selectivity profile. This cannot be replicated by simple substitution with indirubin-3'-monoxime, which retains significant GSK-3β and CDK inhibitory activity and lacks the FLT3 selectivity characteristic of the 5'-fluorinated scaffold [3]. Furthermore, the specific substitution pattern directly impacts cellular antiproliferative potency: 5'-FIO achieves IC50 values as low as 2.1 μM in SNU-638 cells, while related indirubin oximes with alternative 5'-substituents exhibit varying and non-equivalent activity profiles. Procurement of a generic 'indirubin derivative' without precise positional substitution control risks experimental irreproducibility and compromises the validity of FLT3-targeted investigations [4].

Quantitative Comparative Evidence for 5'-Fluoroindirubinoxime: Differentiating Data from Closest Analogs


5'-Fluoroindirubinoxime vs. Indirubin: Target Shift from CDK/GSK-3β to FLT3 with 33,000-Fold Differential

The unmodified parent compound indirubin exhibits its primary kinase inhibitory activity against CDKs (IC50 ~5 μM) and GSK-3β (IC50 ~0.6 μM) with no appreciable FLT3 activity [1]. In contrast, 5'-fluoroindirubinoxime demonstrates potent and selective inhibition of FLT3 with an IC50 of 15 nM [2]. This represents a >33,000-fold increase in FLT3-directed potency relative to the parent compound's primary activity profile and reflects a fundamental target shift resulting from 5'-fluoro and 3'-oxime substitution. The comparative data demonstrate that 5'-FIO is not simply a more potent analog but a functionally distinct chemical probe with altered target engagement.

Kinase selectivity profiling FLT3 inhibition CDK inhibition GSK-3β inhibition Indirubin SAR

FLT3 vs. VEGFR2 and Aurora A Selectivity: 100-Fold Kinase Discrimination Window

In a comparative assessment of kinase selectivity, 5'-fluoroindirubinoxime exhibits an IC50 of 15 nM against its primary target FLT3, while demonstrating substantially weaker activity against secondary kinases VEGFR2 (IC50 = 1.53 μM) and Aurora A (IC50 = 1.27 μM) . This represents an approximately 100-fold selectivity window between FLT3 inhibition and off-target kinase engagement (15 nM vs. 1,270-1,530 nM). Additionally, the compound displays selectivity for FLT3 against six other kinases including EGFR when assessed in broader kinase panels [1]. This selectivity profile contrasts with many clinical FLT3 inhibitors that exhibit polypharmacology across multiple kinase families, enabling more precise mechanistic dissection of FLT3-dependent signaling pathways.

Kinase selectivity FLT3 selectivity index VEGFR2 off-target assessment Aurora A inhibition Kinase panel profiling

5'-Fluoroindirubinoxime vs. Indirubin-3'-monoxime: Differential Antiproliferative Potency Across Cancer Cell Lines

5'-Fluoroindirubinoxime exhibits cell line-dependent antiproliferative activity with IC50 values of 12.2 μM (A549 lung carcinoma), 2.1 μM (SNU-638 stomach carcinoma), 3.4 μM (HT-1080 fibrosarcoma), and 5.1 μM (RK3E-ras transformed cells) [1]. The pronounced activity in SNU-638 (2.1 μM) and HT-1080 (3.4 μM) cells correlates with FLT3 expression status. Indirubin-3'-monoxime, which lacks the 5'-fluoro substitution, does not demonstrate equivalent FLT3-directed cellular activity. This differential arises from the fluorine substituent's contribution to enhanced FLT3 binding affinity and altered intracellular target engagement. Additionally, 5'-FIO induces apoptosis in RK3E-ras cells, as demonstrated by functional apoptotic assays, confirming that the observed antiproliferative effects are mediated through programmed cell death mechanisms rather than cytostatic arrest alone .

Antiproliferative activity Cancer cell line panel FLT3-dependent cytotoxicity Cell viability assay Structure-activity relationship

In Vivo Antitumor Efficacy: 5'-Fluoroindirubinoxime Demonstrates Tumor Growth Inhibition in Rat Model

In a comparative in vivo evaluation using a rat tumor model based on RK3E-ras transformed cells, 5'-fluoroindirubinoxime administered subcutaneously at 10 μmol/L per 100 μL (~2.95 mg/mL) every other day beginning on day 6 post-tumor implantation exhibited significant antitumor activity [1][2]. Histological analysis of treated tumors revealed decreased cell proliferation and induction of apoptosis [3]. In the same study series, the structurally related analog 5'-nitro-indirubinoxime also demonstrated antitumor efficacy, providing a comparative framework within the indirubin oxime class. 5'-FIO achieved effective tumor growth arrest through inhibition of cell proliferation and apoptosis induction, establishing its utility as an in vivo-capable chemical probe for preclinical FLT3-targeted studies [3].

In vivo antitumor activity RK3E-ras xenograft Subcutaneous administration Tumor growth inhibition Indirubin derivative efficacy

5'-Fluoroindirubinoxime vs. 5'-Nitro-Indirubinoxime: Differential FLT3 Potency Within Same Substitution Class

Within the 5'-substituted indirubin oxime series, the fluoro-substituted analog (5'-FIO) demonstrates an FLT3 IC50 of 15 nM, representing the optimized inhibitor within this structural class. The SAR study by Choi et al. (2010) systematically evaluated multiple 5'-substituted indirubin oxime derivatives for FLT3 inhibitory activity [1]. The 5'-fluoro substituent confers optimal electron-withdrawing properties and steric characteristics that enhance FLT3 binding affinity relative to alternative 5'-substitutions. Both 5'-fluoro- and 5'-nitro-indirubinoxime demonstrated in vivo efficacy in the RK3E-ras rat tumor model [2], confirming that the 5'-oxime indirubin scaffold retains antitumor activity across multiple substitution patterns. However, the 5'-FIO derivative achieves the highest reported FLT3 inhibitory potency among the characterized indirubin oxime analogs.

Structure-activity relationship 5'-substituent effect FLT3 inhibition potency Indirubin oxime analogs Electron-withdrawing group effect

Biochemical Selectivity: 5'-Fluoroindirubinoxime Demonstrates FLT3 Selectivity Against Six Kinases Including EGFR

Kinase selectivity profiling reveals that 5'-fluoroindirubinoxime displays selectivity for FLT3 against a panel of six other kinases including EGFR [1]. This selectivity profile contrasts with the broader kinase inhibition characteristic of the parent indirubin scaffold, which exhibits activity against CDKs, GSK-3β, and other kinases [2]. The fluorine substitution at the 5'-position, combined with the 3'-oxime moiety, restricts the kinase inhibition profile primarily to FLT3 while minimizing activity against structurally related kinases. This selectivity is documented in authoritative pharmacology databases and vendor technical specifications [3].

Kinase selectivity panel FLT3 selective inhibition EGFR counter-screen Kinase profiling Off-target assessment

Optimal Research Applications for 5'-Fluoroindirubinoxime Based on Differentiating Evidence


FLT3-Selective Chemical Probe for AML and Leukemia Research

5'-Fluoroindirubinoxime is optimally deployed as a selective FLT3 chemical probe in acute myeloid leukemia (AML) research programs, where FLT3 mutations (internal tandem duplication and tyrosine kinase domain mutations) represent key oncogenic drivers. The compound's 15 nM IC50 against FLT3 [1] combined with its 100-fold selectivity over VEGFR2 and Aurora A enables precise interrogation of FLT3-dependent signaling pathways in AML cell models including MV4;11 (constitutively active FLT3) [2]. Unlike indirubin-3'-monoxime or the parent indirubin scaffold, which inhibit CDKs and GSK-3β with confounding effects on cell cycle and Wnt signaling, 5'-FIO provides FLT3-targeted pathway inhibition that facilitates cleaner mechanistic interpretation [3].

Comparative SAR Studies of 5'-Substituted Indirubin Oxime Derivatives

5'-Fluoroindirubinoxime serves as the optimized reference compound for structure-activity relationship (SAR) studies investigating the effect of 5'-position substitution on FLT3 inhibitory activity within the indirubin oxime chemical series. As demonstrated by Choi et al. (2010), the 5'-fluoro substituent confers optimal FLT3 inhibition (IC50 15 nM) relative to alternative 5'-substitutions [1]. Researchers designing novel indirubin derivatives or conducting comparative kinase profiling should procure 5'-FIO as the benchmark control to assess whether structural modifications enhance or diminish FLT3 selectivity and potency. The compound's well-characterized activity profile against VEGFR2 (1.53 μM) and Aurora A (1.27 μM) provides a defined baseline for evaluating selectivity improvements in next-generation analogs.

In Vivo Preclinical Efficacy Studies in Rodent Tumor Models

5'-Fluoroindirubinoxime is validated for in vivo preclinical efficacy studies in rodent tumor models, having demonstrated significant antitumor activity in a rat RK3E-ras tumor model when administered subcutaneously at 10 μmol/L/100 μL (~2.95 mg/mL) every other day [1]. Histological confirmation of decreased proliferation and increased apoptosis [2] supports its use in pharmacodynamic studies evaluating FLT3 inhibition in solid tumor contexts. This in vivo validation distinguishes 5'-FIO from many indirubin analogs that lack demonstrated preclinical efficacy, justifying its selection for translational research programs requiring tumor growth inhibition endpoints [2].

Kinase Selectivity Benchmarking and Off-Target Assessment

5'-Fluoroindirubinoxime functions as a defined selectivity benchmark for FLT3 inhibitor characterization, with documented selectivity against six other kinases including EGFR [1]. Researchers developing novel FLT3 inhibitors or conducting kinome-wide selectivity profiling can utilize 5'-FIO as a comparator compound to assess whether new chemical entities achieve improved selectivity windows. The compound's activity against VEGFR2 (IC50 1.53 μM) and Aurora A (IC50 1.27 μM) provides quantifiable off-target thresholds [2], enabling head-to-head assessment of selectivity improvements. Procurement is recommended for kinase inhibitor development programs requiring a well-characterized FLT3 inhibitor with defined selectivity parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-Fluoroindirubinoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.